molecular formula C18H24I3N3O8 B12412960 Ioxilan-d4

Ioxilan-d4

Cat. No.: B12412960
M. Wt: 795.1 g/mol
InChI Key: UUMLTINZBQPNGF-RRVWJQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ioxilan-d4 is a deuterium-labeled version of Ioxilan, a tri-iodinated diagnostic contrast agent. It is primarily used in medical imaging procedures such as angiography, urography, and computed tomographic scans. The deuterium labeling in this compound makes it particularly useful in research applications, especially in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ioxilan-d4 involves the incorporation of deuterium atoms into the Ioxilan molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated water (D2O) in the reaction mixture, which facilitates the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

Ioxilan-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various iodinated oxidation products, while reduction can yield deuterated analogs with modified functional groups .

Scientific Research Applications

Ioxilan-d4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ioxilan-d4 is similar to that of Ioxilan. When injected intravascularly, this compound results in the opacification of vessels in the path of the flow of the contrast medium. This allows for radiographic visualization of the internal structures of the human body until significant hemodilution occurs. The degree of contrast enhancement is directly related to the iodine content in the administered dose .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ioxilan-d4

This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct isotopic signature that can be detected using various analytical techniques, making it an invaluable tool in proteomics and other fields of research .

Properties

Molecular Formula

C18H24I3N3O8

Molecular Weight

795.1 g/mol

IUPAC Name

5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32)/i2D2,3D2

InChI Key

UUMLTINZBQPNGF-RRVWJQJTSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)C1=C(C(=C(C(=C1I)N(CC(CO)O)C(=O)C)I)C(=O)NCC(CO)O)I

Canonical SMILES

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I

Origin of Product

United States

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